![molecular formula C23H28ClN3O2 B12896125 3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide CAS No. 91111-99-8](/img/structure/B12896125.png)
3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a hydroxy group, and two pyrrolidin-1-ylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-chlorobenzoic acid with an amine derivative under dehydrating conditions.
Introduction of Hydroxy and Pyrrolidin-1-ylmethyl Groups: The hydroxy group is introduced via a hydroxylation reaction, while the pyrrolidin-1-ylmethyl groups are added through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds used in various industries.
作用機序
The mechanism of action of 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the pyrrolidin-1-ylmethyl groups can enhance binding affinity through hydrophobic interactions. The chloro group may also participate in halogen bonding, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
3-Chloro-N-(4-hydroxyphenyl)benzamide: Lacks the pyrrolidin-1-ylmethyl groups, resulting in different binding properties and reactivity.
N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide:
Uniqueness
The presence of both the chloro group and the pyrrolidin-1-ylmethyl groups in 3-Chloro-N-(4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl)benzamide makes it unique in terms of its chemical reactivity and potential for forming diverse interactions with biological targets. This combination of functional groups allows for a wide range of applications in medicinal chemistry and other fields.
特性
CAS番号 |
91111-99-8 |
|---|---|
分子式 |
C23H28ClN3O2 |
分子量 |
413.9 g/mol |
IUPAC名 |
3-chloro-N-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-7-5-6-17(12-20)23(29)25-21-13-18(15-26-8-1-2-9-26)22(28)19(14-21)16-27-10-3-4-11-27/h5-7,12-14,28H,1-4,8-11,15-16H2,(H,25,29) |
InChIキー |
RLOUMJNKENHHFZ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)NC(=O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


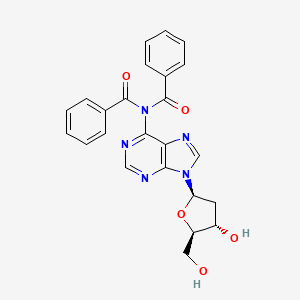
![1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-](/img/structure/B12896052.png)
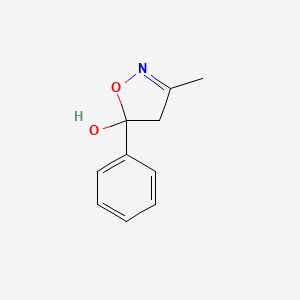
![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
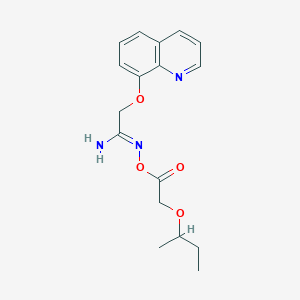
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)

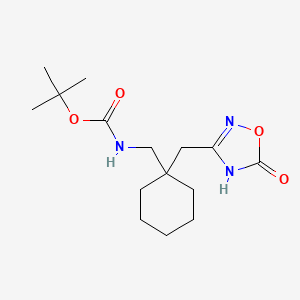

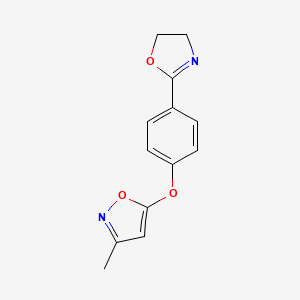
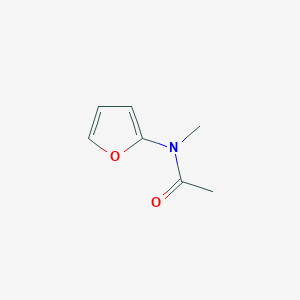
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)
